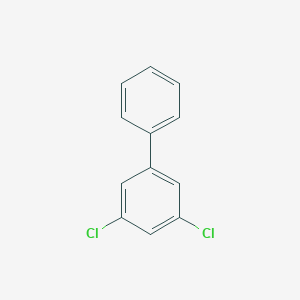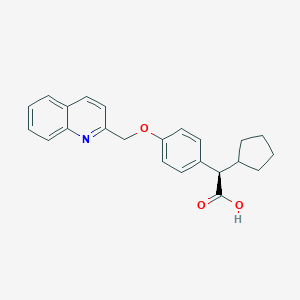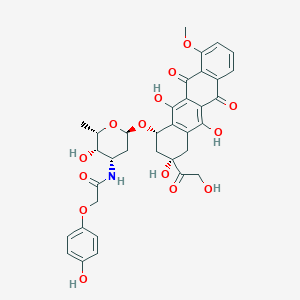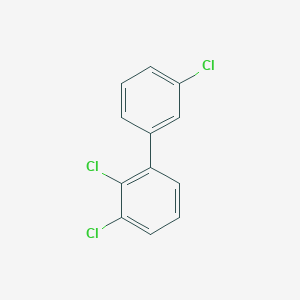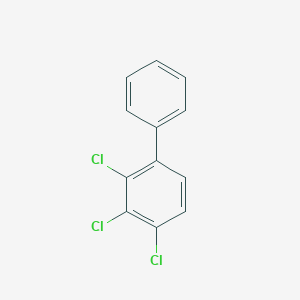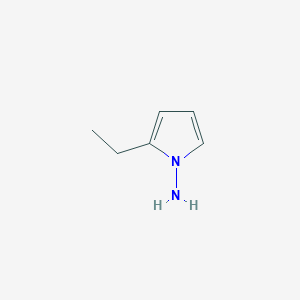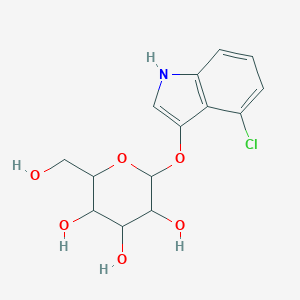
4-氯-3-吲哚基-β-D-半乳糖苷
描述
“4-Chloro-3-indoxyl-beta-D-galactopyranoside” is a chemical compound that is used as a substrate for the enzyme β-galactosidase . When this compound is cleaved by β-galactosidase, it yields a product that can be used to detect the activity of this enzyme in histochemistry and bacteriology .
Synthesis Analysis
The synthesis of “4-Chloro-3-indoxyl-beta-D-galactopyranoside” involves the cleavage of the glycosidic bond by the enzyme β-galactosidase . This reaction yields a product that can be used to detect the activity of this enzyme .
Molecular Structure Analysis
The molecular structure of “4-Chloro-3-indoxyl-beta-D-galactopyranoside” is represented by the empirical formula C14H16ClNO6 . The molecular weight of this compound is 408.63 .
Chemical Reactions Analysis
The chemical reaction involving “4-Chloro-3-indoxyl-beta-D-galactopyranoside” is the cleavage of the glycosidic bond by the enzyme β-galactosidase . This reaction yields a product that can be used to detect the activity of this enzyme .
科学研究应用
Field: Molecular Biology
- Application : It is used as a histochemical substrate for beta-galactosidase, which cleaves the compound to yield an insoluble blue precipitate . This is useful for detecting the activity of beta-galactosidase in cells and tissues .
- Method : The compound is introduced into a biological sample containing beta-galactosidase. The enzyme cleaves the compound, resulting in a blue precipitate .
- Results : The presence of a blue color indicates the activity of beta-galactosidase .
Field: Bacteriology
- Application : The compound is used to detect specific bacterial species based on their enzymatic activity .
- Method : The compound is used as a substrate for a specific bacterial marker enzyme. Following the enzymatic reaction, a signal is generated, indicating the presence of the bacteria .
- Results : The generation of a signal indicates the presence of the specific bacteria .
Field: Immunohistochemistry
- Application : The compound is used in immunohistochemistry to detect β-galactosidase activity .
- Method : The compound is used as a substrate in an enzymatic reaction. The reaction product can be visualized under a microscope .
- Results : The presence of a blue color indicates the activity of β-galactosidase .
Field: Microbiology
- Application : The compound is used for blue/white colony screening to distinguish recombinant (white) from non-recombinant (blue) colonies .
- Method : Bacterial colonies are grown on a medium containing the compound. Colonies expressing β-galactosidase will turn blue, while those that do not will remain white .
- Results : The color of the colonies indicates whether they are recombinant or non-recombinant .
Field: Cellular Biology
- Application : The compound is used for visualization of β-galactosidase reporter gene expression in transfected eukaryotic cells .
- Method : Cells are transfected with a plasmid containing a β-galactosidase reporter gene. The compound is added to the cells, and cells expressing the reporter gene will turn blue .
- Results : The presence of blue cells indicates successful transfection and expression of the reporter gene .
Field: Oncology
- Application : The compound is used for the detection of micrometastasis formation during tumor progression .
- Method : Tumor cells expressing β-galactosidase are introduced into an organism. The compound is then administered, and areas of micrometastasis can be visualized by the presence of a blue color .
- Results : The presence of blue areas indicates the formation of micrometastases .
Field: Immunological Procedures
- Application : The compound is used in immunological procedures to detect β-galactosidase activity .
- Method : The compound is used as a substrate in an enzymatic reaction. The reaction product can be visualized under a microscope .
- Results : The presence of a blue color indicates the activity of β-galactosidase .
Field: Histochemical Procedures
- Application : The compound is used in histochemical procedures to detect β-galactosidase activity .
- Method : The compound is used as a substrate in an enzymatic reaction. The reaction product can be visualized under a microscope .
- Results : The presence of a blue color indicates the activity of β-galactosidase .
Field: Coliphage Detection
- Application : The compound is used for coliphage detection based on β-galactosidase induction .
- Method : The compound is used as a substrate in an enzymatic reaction. The reaction product can be visualized under a microscope .
- Results : The presence of a blue color indicates the activity of β-galactosidase .
Field: Antibody Linked Immunoassays
- Application : The compound is used in β-galactosidase-antibody linked immunoassays .
- Method : The compound is used as a substrate in an enzymatic reaction. The reaction product can be visualized under a microscope .
- Results : The presence of a blue color indicates the activity of β-galactosidase .
Field: Detection of Micrometastasis Formation
- Application : The compound is used for the detection of micrometastasis formation during tumor progression .
- Method : Tumor cells expressing β-galactosidase are introduced into an organism. The compound is then administered, and areas of micrometastasis can be visualized by the presence of a blue color .
- Results : The presence of blue areas indicates the formation of micrometastases .
安全和危害
未来方向
The use of “4-Chloro-3-indoxyl-beta-D-galactopyranoside” and similar compounds is a promising approach for the detection of bacteria in a specific, economic, and rapid manner . These compounds are used as specific enzyme substrates for a given bacterial marker enzyme, and they generate a specific and measurable signal following an enzymatic reaction .
属性
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO6/c15-6-2-1-3-7-10(6)8(4-16-7)21-14-13(20)12(19)11(18)9(5-17)22-14/h1-4,9,11-14,16-20H,5H2/t9-,11+,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDIRCXIOJIPAQ-FYGCWZCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-indoxyl-beta-D-galactopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




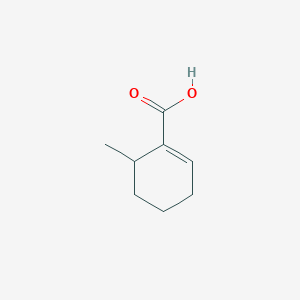

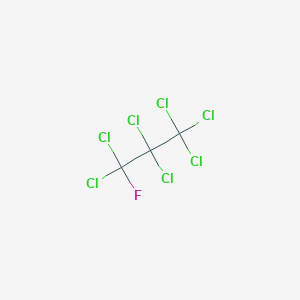

![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)

